molecular formula C13H11N3O B14270216 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile CAS No. 137695-89-7

3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile

Cat. No.: B14270216
CAS No.: 137695-89-7
M. Wt: 225.25 g/mol
InChI Key: PWLKRUROPZFXJW-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an appropriate nitrile, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-methylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine

Uniqueness

3-Methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of a methoxy group, a methyl group, and a phenyl group on the pyrazine ring, along with a nitrile group, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Properties

CAS No.

137695-89-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

3-methoxy-5-methyl-6-phenylpyrazine-2-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-9-12(10-6-4-3-5-7-10)16-11(8-14)13(15-9)17-2/h3-7H,1-2H3

InChI Key

PWLKRUROPZFXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)C#N)C2=CC=CC=C2

Origin of Product

United States

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